molecular formula C21H15NO5 B3505259 4-benzoylbenzyl 2-nitrobenzoate

4-benzoylbenzyl 2-nitrobenzoate

Cat. No.: B3505259
M. Wt: 361.3 g/mol
InChI Key: SFYGFAZISJVSGC-UHFFFAOYSA-N
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Description

4-Benzoylbenzyl 2-nitrobenzoate is a synthetic ester derivative comprising a benzoyl-substituted benzyl group esterified to 2-nitrobenzoic acid. Its structure combines aromatic electron-withdrawing (nitro) and electron-donating (benzoyl) groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name

(4-benzoylphenyl)methyl 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c23-20(16-6-2-1-3-7-16)17-12-10-15(11-13-17)14-27-21(24)18-8-4-5-9-19(18)22(25)26/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYGFAZISJVSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoylbenzyl 2-nitrobenzoate typically involves a multi-step process. One common method is the esterification of 4-benzoylbenzyl alcohol with 2-nitrobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for achieving high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylbenzyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzoyl group can be reduced to a benzyl group using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Benzoylbenzyl 2-aminobenzoate.

    Reduction: 4-Benzylbenzyl 2-nitrobenzoate.

    Substitution: 4-Benzoylbenzyl alcohol and 2-nitrobenzoic acid.

Scientific Research Applications

4-Benzoylbenzyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl 2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. Additionally, the benzoyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

  • Methyl 2-nitrobenzoate (M2NB) []: A simpler ester with a nitro group in the ortho position.
  • Ethyl 2-nitrobenzoate []: Similar to M2NB but with an ethyl ester group.
  • Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate (Bifenox) []: A herbicidal nitrobenzoate with a substituted phenoxy group.
  • 4-Nitrobenzoyl chloride []: A reactive derivative used in synthesis.
  • Ethyl 4-nitrobenzoate []: A para-nitro isomer with different steric and electronic properties.
Table 1: Structural Comparison
Compound Substituent Position (Nitro) Ester Group Additional Functional Groups
4-Benzoylbenzyl 2-nitrobenzoate Ortho (C2) Benzoylbenzyl Benzoyl ring (electron-withdrawing)
Methyl 2-nitrobenzoate Ortho (C2) Methyl None
Bifenox Ortho (C2) Methyl 2,4-Dichlorophenoxy (electron-withdrawing)
Ethyl 4-nitrobenzoate Para (C4) Ethyl None

Physicochemical Properties

  • Solubility : Ortho-nitrobenzoates (e.g., ethyl 2-nitrobenzoate) exhibit lower water solubility due to steric hindrance and nitro group polarity . The benzoylbenzyl group in this compound likely further reduces solubility, enhancing lipophilicity.
  • Thermal Stability : Nitro groups generally decrease thermal stability. Para-nitro isomers (e.g., ethyl 4-nitrobenzoate) may exhibit higher melting points compared to ortho derivatives due to symmetry .
Table 2: Physical Properties
Compound Melting Point (°C) Boiling Point (°C) Water Solubility (mg/L)
Ethyl 2-nitrobenzoate Not reported 446.2 (calc.) Low (<100)
Ethyl 4-nitrobenzoate 57–59 Not reported Very low
Bifenox 84–86 Decomposes Insoluble

Reactivity and Degradation Pathways

  • Biodegradation: 2-Nitrobenzoate isomers are metabolized via oxidative pathways (e.g., by Arthrobacter sp. SPG), yielding salicylate and catechol . The ortho-nitro group facilitates enzymatic attack, unlike para-nitro isomers, which often undergo reductive pathways .
  • Chemical Reactivity :
    • Nitro groups enhance electrophilic substitution resistance but increase susceptibility to nucleophilic attack (e.g., hydrolysis under alkaline conditions).
    • The benzoyl group may stabilize the ester via resonance, reducing hydrolysis rates compared to methyl or ethyl esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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